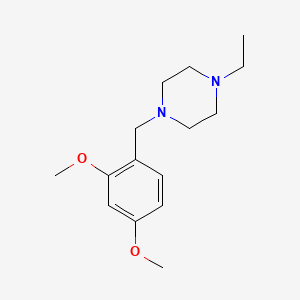
3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide, also known as JWH-250, is a synthetic cannabinoid that has gained attention due to its potential therapeutic applications. The compound was first synthesized in 1995 by John W. Huffman, an organic chemist at Clemson University.
Mécanisme D'action
3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. The compound binds to these receptors and activates them, leading to a variety of effects on the body. CB1 receptors are primarily located in the brain and are involved in the regulation of pain, appetite, and mood, among other functions. CB2 receptors are found primarily in the immune system and are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by 3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide leads to a variety of biochemical and physiological effects. These effects include pain relief, reduced inflammation, and altered mood and appetite. Additionally, 3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid activation with a high degree of specificity. However, one limitation of 3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide is its synthetic nature, which may limit its translational potential to clinical applications.
Orientations Futures
There are several potential future directions for research on 3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide. One area of interest is the development of analogs with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanisms underlying the compound's neuroprotective and anti-cancer effects. Finally, studies in animal models and clinical trials will be necessary to determine the safety and efficacy of 3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide for human use.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide involves a multi-step process that begins with the reaction of 2-naphthol and 3,4-dimethoxybenzaldehyde to form 2-(3,4-dimethoxyphenyl)naphthalen-1-ol. This intermediate is then converted to the corresponding carboxylic acid via oxidation with potassium permanganate. The final step involves the reaction of the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N,N-diisopropylethylamine (DIPEA) to form 3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide.
Applications De Recherche Scientifique
3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. In preclinical studies, 3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide has been shown to have analgesic effects in animal models of pain. Additionally, the compound has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. In vitro studies have also demonstrated that 3,4-dimethoxy-N'-(2-naphthoyloxy)benzenecarboximidamide has anti-cancer properties, with the compound inhibiting the growth of several different types of cancer cells.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-24-17-10-9-15(12-18(17)25-2)19(21)22-26-20(23)16-8-7-13-5-3-4-6-14(13)11-16/h3-12H,1-2H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZZLGQSTBZXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC3=CC=CC=C3C=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC3=CC=CC=C3C=C2)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)



![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)

![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)